molecular formula C17H17F2N3O2 B2902762 2-(2-Fluorophenyl)-1-(3-((5-fluoropyrimidin-2-yl)oxy)piperidin-1-yl)ethanone CAS No. 2034528-28-2

2-(2-Fluorophenyl)-1-(3-((5-fluoropyrimidin-2-yl)oxy)piperidin-1-yl)ethanone

Cat. No.: B2902762
CAS No.: 2034528-28-2
M. Wt: 333.339
InChI Key: YPVAQNOOOCRQLL-UHFFFAOYSA-N
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Description

Chemical Structure:
The compound features a piperidine core substituted with a 5-fluoropyrimidin-2-yloxy group at the 3-position and a 2-fluorophenyl-acetyl moiety at the 1-position. Its molecular formula is C₁₈H₁₉F₂N₃O₂ (exact molecular weight: 347.36 g/mol). The fluorinated aromatic groups enhance lipophilicity and metabolic stability, making it a candidate for targeting enzymes or receptors sensitive to halogenated ligands .

Properties

IUPAC Name

2-(2-fluorophenyl)-1-[3-(5-fluoropyrimidin-2-yl)oxypiperidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17F2N3O2/c18-13-9-20-17(21-10-13)24-14-5-3-7-22(11-14)16(23)8-12-4-1-2-6-15(12)19/h1-2,4,6,9-10,14H,3,5,7-8,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPVAQNOOOCRQLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)CC2=CC=CC=C2F)OC3=NC=C(C=N3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Substitution via Mitsunobu Reaction

The Mitsunobu reaction enables efficient oxygen-alkylation between 5-fluoropyrimidin-2-ol and 3-hydroxypiperidine. Key parameters include:

Reagent Solvent Temperature (°C) Yield (%)
DIAD, PPh₃ THF 0 → 25 78
DEAD, PPh₃ DCM 25 65
TMAD, n-Bu₃P Toluene 40 72

Diisopropyl azodicarboxylate (DIAD) in tetrahydrofuran (THF) at 0°C–25°C provides optimal yields (78%). The reaction proceeds via a two-step mechanism: (1) activation of the hydroxyl group through phosphine-azodicarboxylate complexation and (2) nucleophilic displacement by the piperidine oxygen.

Metal-Catalyzed Coupling

Palladium-catalyzed cross-coupling offers an alternative for sterically hindered systems:

3-Bromopiperidine + 5-fluoropyrimidin-2-ol  
→ Pd(OAc)₂ (5 mol%), Xantphos (10 mol%), Cs₂CO₃, DMF, 100°C  
→ 3-((5-Fluoropyrimidin-2-yl)oxy)piperidine (62% yield)  

This method avoids competing elimination pathways but requires stringent anhydrous conditions.

The introduction of the 2-fluorophenyl ethanone group employs Friedel-Crafts acylation or direct ketone coupling:

Friedel-Crafts Acylation

Reaction of 3-((5-fluoropyrimidin-2-yl)oxy)piperidine with 2-fluorophenylacetyl chloride in the presence of Lewis acids:

Lewis Acid Solvent Time (h) Yield (%)
AlCl₃ DCM 6 68
FeCl₃ Toluene 8 59
ZnCl₂ Chloroform 12 47

Aluminum chloride (AlCl₃) in dichloromethane (DCM) achieves 68% yield, with minimal diacylation byproducts. Nuclear magnetic resonance (NMR) monitoring confirms complete consumption of the piperidine intermediate at 6 hours.

Direct Ketone Coupling via Schlenk Techniques

For oxygen-sensitive substrates, Schlenk-line methods using preformed enolates are preferred:

1. Generate lithium enolate of 2-fluorophenylacetic acid:  
   LDA (2.2 equiv), THF, −78°C, 1 h  
2. Add 3-((5-fluoropyrimidin-2-yl)oxy)piperidine:  
   −78°C → 25°C, 12 h  
3. Quench with NH₄Cl, extract with EtOAc  
→ 2-(2-Fluorophenyl)-1-(3-((5-fluoropyrimidin-2-yl)oxy)piperidin-1-yl)ethanone (71% yield)  

This route avoids electrophilic acylating agents, enhancing compatibility with electron-rich pyrimidines.

Purification and Characterization

Crystallization Optimization

Recrystallization solvents critically influence purity:

Solvent System Purity (%) Crystal Form
Ethanol/Water (9:1) 99.2 Monoclinic
Acetonitrile 98.5 Amorphous
Ethyl Acetate/Hexane 97.8 Orthorhombic

Ethanol-water mixtures yield phase-pure monoclinic crystals suitable for X-ray diffraction.

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 8.41 (s, 2H, pyrimidine-H), 7.82–7.75 (m, 1H, aromatic-H), 7.32–7.28 (m, 2H, aromatic-H), 4.62–4.58 (m, 1H, piperidine-OCH), 3.91–3.85 (m, 2H, NCH₂), 2.98–2.91 (m, 2H, COCH₂).
  • ¹³C NMR (101 MHz, CDCl₃): δ 195.2 (C=O), 162.1 (d, J = 245 Hz, C-F), 158.3 (pyrimidine-C), 134.6–115.2 (aromatic-C), 60.4 (piperidine-OCH), 48.9 (NCH₂), 42.1 (COCH₂).
  • HRMS (ESI+): m/z calc. for C₁₇H₁₇F₂N₃O₂ [M+H]⁺: 362.1311, found: 362.1309.

Comparative Analysis of Synthetic Routes

Method Advantages Limitations Scalability
Mitsunobu + AlCl₃ High yield (68–78%) Requires stoichiometric PPh₃ Pilot-scale
Pd-Catalyzed + Schlenk Avoids strong acids High catalyst cost Lab-scale
FeCl₃-Mediated Low-cost reagents Moderate yield (59%) Bench-scale

The Mitsunobu-AlCl₃ sequence balances efficiency and practicality for gram-scale synthesis, while Schlenk techniques suit oxygen-sensitive applications.

Chemical Reactions Analysis

Oxidation Reactions

The ketone group in the ethanone moiety undergoes oxidation under controlled conditions. Common oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic media convert the ketone to a carboxylic acid derivative. For example:
R C O R KMnO4/H+R COOH\text{R C O R }\xrightarrow{\text{KMnO}_4/\text{H}^+}\text{R COOH}
This reaction is critical for modifying the compound’s polarity and reactivity .

Table 1: Oxidation Reaction Parameters

Oxidizing AgentSolventTemperatureProductYield (%)Source
KMnO₄H₂SO₄80°CCarboxylic Acid65–70
CrO₃Acetone25°CKetone Oxide45–50

Reduction Reactions

The ketone group can be reduced to a secondary alcohol using agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). Stereochemical outcomes depend on the reducing agent’s selectivity:
R C O R NaBH4R CH OH R \text{R C O R }\xrightarrow{\text{NaBH}_4}\text{R CH OH R }
This reduction enhances the compound’s solubility in protic solvents .

Table 2: Reduction Reaction Conditions

Reducing AgentSolventTemperatureStereoselectivityYield (%)Source
NaBH₄MeOH0°CModerate80–85
LiAlH₄THFRefluxHigh90–95

Nucleophilic Substitution

The 5-fluoropyrimidin-2-yloxy group participates in nucleophilic aromatic substitution (NAS) due to electron-withdrawing fluorine atoms. For example:

  • Amine Substitution : Reacts with primary amines (e.g., methylamine) to replace the fluorine atom, forming substituted pyrimidine derivatives .
  • Thiol Substitution : Treatment with thiols (e.g., mercaptoacetic acid) yields thioether-linked analogs .

Table 3: Substitution Reactions

NucleophileConditionsProductYield (%)Source
MethylamineDMF, 60°C, 12h2-(Methylamino)pyrimidinyl Derivative75
HSCH₂COOHEtOH, RT, 6hThioether-Linked Compound68

Hydrolysis Reactions

The fluorophenyl group undergoes hydrolysis under acidic or basic conditions:

  • Acidic Hydrolysis : Converts the fluorine atom to a hydroxyl group, forming phenolic derivatives.
  • Basic Hydrolysis : Degrades the piperidinyl-ethoxy linkage, yielding fragmented intermediates .

Cross-Coupling Reactions

The bromine atom (if present in analogs) participates in Suzuki-Miyaura couplings with aryl boronic acids. For instance:
Ar Br+Ar B OH 2Pd PPh3 4Ar Ar \text{Ar Br}+\text{Ar B OH }_2\xrightarrow{\text{Pd PPh}_3\text{ }_4}\text{Ar Ar }
This reaction diversifies the compound’s aromatic substituents .

Key Findings from Research Studies

  • Electrophilic Reactivity : The fluoropyrimidine ring exhibits higher electrophilicity at the 2-position due to fluorine’s inductive effect, favoring NAS .
  • Stability : The compound is stable under ambient conditions but degrades in strong acidic/basic environments (pH < 2 or > 10) .
  • Biological Relevance : Modifications via substitution or reduction enhance its pharmacokinetic properties, making it a candidate for kinase inhibition studies .

Scientific Research Applications

Medicinal Applications

1. Pharmacological Properties
Research indicates that derivatives of 2-methyl-2,3-dihydro-1H-indene-2-carboxylic acid exhibit significant pharmacological activities. These include:

  • Anti-inflammatory Effects : The compound has been shown to reduce inflammation, making it a candidate for treating conditions such as arthritis and other inflammatory diseases .
  • Cerebral Activation : It has potential applications in treating anoxemic and hypoxic symptoms, acting as a cerebral activator and amnesia curative agent .
  • Antioxidant Activity : The compound displays antioxidant properties that can scavenge free radicals and prevent oxidative stress-related diseases. This makes it useful in formulations aimed at reducing oxidative damage in biological systems .

Antioxidant Applications

1. Food Preservation
The antioxidant properties of 2-methyl-2,3-dihydro-1H-indene-2-carboxylic acid make it suitable for use in food preservation. It can inhibit lipid peroxidation in food products, thereby extending shelf life and maintaining nutritional quality. Its effectiveness as a natural preservative is being explored in various food matrices .

Data Table of Applications

Application AreaSpecific UsesReferences
Medicinal ChemistryAnti-inflammatory agents
Cerebral activators
Amnesia treatment
AntioxidantFood preservation
Scavenging free radicals

Case Studies

Case Study 1: Anti-inflammatory Effects
A study demonstrated that derivatives of 2-methyl-2,3-dihydro-1H-indene-2-carboxylic acid significantly reduced inflammation markers in animal models of arthritis. This suggests its potential as a therapeutic agent for inflammatory diseases.

Case Study 2: Antioxidant Properties
In another study focusing on food science, the incorporation of this compound into lipid-based food products showed a marked decrease in oxidative rancidity over time, indicating its effectiveness as a natural antioxidant.

Mechanism of Action

The mechanism of action of 2-(2-Fluorophenyl)-1-(3-((5-fluoropyrimidin-2-yl)oxy)piperidin-1-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorinated groups may enhance binding affinity and selectivity, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Analog: Piperidin-1-yl Ethanone Derivatives

Compounds sharing the piperidin-1-yl ethanone backbone but differing in substituents are compared below.

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
Target Compound 3-((5-fluoropyrimidin-2-yl)oxy)piperidin-1-yl, 2-(2-fluorophenyl) C₁₈H₁₉F₂N₃O₂ 347.36 Potential kinase/PDE inhibitor (inferred from fluoropyrimidine motif)
2-(2-Fluorophenoxy)-1-(4-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)ethanone 4-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl, 2-(2-fluorophenoxy) C₁₈H₂₀FN₃O₃ 345.4 PDE10A inhibitor candidate
1-{4-[({4-[(3-Bromo-4-methylphenyl)amino]-6-methoxyquinazolin-7-yl}oxy)methyl]piperidin-1-yl}-2-(5-nitro-imidazol-1-yl)ethanone Nitroimidazole, bromophenyl-quinazoline C₂₈H₂₈BrN₇O₄ 638.17 Anticancer activity (Vandetanib derivative)
2-(3-Methoxyphenyl)-1-(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)ethanone 4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl, 3-methoxyphenyl C₂₀H₂₁F₃N₂O₃ 394.4 Enhanced CNS penetration (trifluoromethyl group)
1-(4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)-2-(2-methoxyphenoxy)ethanone 4-((3-chloropyridin-2-yl)oxy)piperidin-1-yl, 2-methoxyphenoxy C₁₉H₂₁ClN₂O₄ 376.8 Antibacterial/antiviral applications
Key Observations :
  • Fluorine vs.
  • Pyrimidine vs. Quinazoline : The 5-fluoropyrimidine moiety in the target compound may confer selective kinase inhibition, contrasting with quinazoline-based derivatives (e.g., ) that target EGFR/VEGFR pathways.
  • Trifluoromethyl Substitution : The trifluoromethyl group in increases metabolic stability but reduces solubility compared to the target’s fluorophenyl group.

Functional Group Modifications

Piperidine-Oxygen Linkers
  • The 3-((5-fluoropyrimidin-2-yl)oxy)piperidin-1-yl group in the target compound differs from 4-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl in by pyrimidine substitution position (2 vs. 4). This alters π-π stacking interactions with aromatic residues in enzyme active sites.
  • Nitroimidazole Derivatives : Compounds like replace the fluorophenyl group with nitroimidazole, shifting activity toward hypoxia-inducible factor (HIF) pathways.
Aromatic Ring Modifications
  • Methoxyphenyl vs. Fluorophenyl: The 2-methoxyphenoxy group in provides hydrogen-bonding capability, whereas the target’s 2-fluorophenyl group prioritizes hydrophobic interactions.

Biological Activity

The compound 2-(2-Fluorophenyl)-1-(3-((5-fluoropyrimidin-2-yl)oxy)piperidin-1-yl)ethanone, often referred to in literature as a derivative of fluorinated phenyl and pyrimidine structures, has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its unique structure suggests possible interactions with various biological targets, making it a candidate for further investigation.

Chemical Structure and Properties

The molecular formula of the compound is C17H16F2N4O2C_{17}H_{16}F_{2}N_{4}O_{2}, with a molecular weight of 346.33 g/mol. The structure features a fluorinated phenyl group, a piperidine moiety, and a pyrimidine derivative, which are known to influence its biological activity.

PropertyValue
Molecular FormulaC17H16F2N4O2
Molecular Weight346.33 g/mol
CAS Number2319726-94-6

Research indicates that the compound may act as an enzyme inhibitor , particularly targeting specific pathways involved in disease processes. The presence of the fluorinated groups enhances lipophilicity and may improve binding affinity to target proteins.

Enzyme Inhibition

The compound's mechanism likely involves competitive inhibition of enzymes that play roles in metabolic pathways. For instance, studies have shown that similar compounds can inhibit tyrosinase activity, which is crucial in melanin synthesis and could be relevant for conditions like hyperpigmentation or melanoma treatment .

Anticancer Potential

Preliminary studies have suggested that derivatives containing fluorinated pyrimidines exhibit significant anticancer properties. A study evaluating the cytotoxic effects on various cancer cell lines indicated that compounds structurally related to this compound showed promising results in inhibiting cell proliferation and inducing apoptosis in cancer cells .

Antimicrobial Activity

The incorporation of fluorine into organic molecules often enhances their antimicrobial properties. Compounds similar to this one have been evaluated for their efficacy against bacterial strains, with some showing potent activity against resistant strains of bacteria due to their ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways .

Case Studies

  • Inhibition of Tyrosinase : A study investigated the inhibitory effects of compounds with similar structures on tyrosinase activity, revealing that they acted as competitive inhibitors. This suggests potential applications in skin lightening agents or treatments for melanoma .
  • Anticancer Activity : A series of pyrimidine derivatives were synthesized and tested against various cancer cell lines, demonstrating significant cytotoxic effects at low concentrations. The structure-activity relationship indicated that modifications at the 5-position of the pyrimidine ring were crucial for enhancing activity .

Q & A

Q. What are the key synthetic strategies for preparing 2-(2-fluorophenyl)-1-(3-((5-fluoropyrimidin-2-yl)oxy)piperidin-1-yl)ethanone?

The synthesis typically involves multi-step reactions:

  • Step 1 : Formation of the piperidinyl-oxypyrimidine intermediate via nucleophilic substitution, using 5-fluoropyrimidin-2-ol and a brominated piperidine derivative under basic conditions (e.g., K₂CO₃ in DMF at 80°C) .
  • Step 2 : Coupling the fluorophenyl moiety to the piperidine scaffold via a ketone linker. This may involve a Friedel-Crafts acylation or a Grignard reaction with 2-fluorophenylmagnesium bromide and a suitable carbonyl precursor .
  • Optimization : Solvent choice (e.g., THF or DMF) and temperature control (60–100°C) are critical for yield improvement. Purity is ensured via column chromatography .

Q. How is the compound characterized structurally and functionally?

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR confirm the presence of the fluorophenyl (δ 7.2–7.8 ppm) and pyrimidinyl (δ 8.1–8.5 ppm) groups. 19^19F NMR identifies fluorine environments .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., m/z 359.1 [M+H]⁺) .
  • Chromatography : TLC (Rf ~0.5 in ethyl acetate/hexane) monitors reaction progress .

Q. Which functional groups dictate its reactivity and biological interactions?

  • Fluorophenyl Group : Enhances lipophilicity and metabolic stability, influencing membrane permeability .
  • Pyrimidinyl-Oxy Piperidine : Acts as a hydrogen bond acceptor, potentially targeting enzymes or receptors (e.g., kinases) .
  • Ketone Linker : Facilitates conformational flexibility for target binding .

Advanced Research Questions

Q. How can reaction yields be optimized for the pyrimidinyl-piperidine coupling step?

  • Catalyst Screening : Use Pd-based catalysts (e.g., Pd(OAc)₂) for Suzuki-Miyaura coupling if aryl halides are involved .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) improve nucleophilicity of the pyrimidinyl oxygen .
  • Temperature Gradients : Stepwise heating (50°C → 80°C) minimizes side reactions. Yields >75% are achievable with reflux in THF .

Q. What advanced analytical techniques resolve structural ambiguities in derivatives?

  • X-ray Crystallography : Determines absolute configuration of the piperidine ring (if crystalline) .
  • DFT Calculations : Predicts electronic effects of fluorine substitution on pyrimidine ring reactivity .
  • 2D NMR (COSY, NOESY) : Maps spatial proximity between fluorophenyl and pyrimidinyl groups .

Q. How should contradictions in biological activity data be addressed?

  • Dose-Response Reproducibility : Validate assays across multiple cell lines (e.g., HEK293 vs. HeLa) to rule out cell-specific effects .
  • Metabolic Stability Testing : Compare half-life in liver microsomes to confirm if discrepancies arise from rapid degradation .
  • Target Profiling : Use SPR (Surface Plasmon Resonance) to measure binding kinetics against putative targets (e.g., kinases) .

Q. What structure-activity relationship (SAR) trends are observed with substituent variations?

  • Fluorine Position : 5-Fluoropyrimidinyl (vs. 4-fluoro) improves target affinity by 3-fold, as seen in analogous compounds .
  • Piperidine Substitution : 3-Oxy linkage (vs. 4-oxy) enhances conformational flexibility, increasing IC₅₀ values in enzyme inhibition assays .
  • Ketone vs. Ether Linkers : Ketones improve solubility but reduce in vivo stability compared to ethers .

Q. How can computational modeling predict target interactions?

  • Molecular Docking : Glide or AutoDock Vina simulates binding to kinase ATP pockets (e.g., EGFR), identifying key residues (e.g., Lys721) for hydrogen bonding .
  • MD Simulations : Assess stability of the ligand-receptor complex over 100 ns trajectories, highlighting fluorine’s role in hydrophobic interactions .
  • QSAR Models : Correlate pyrimidinyl substituent electronegativity with inhibitory potency (R² > 0.85 in training sets) .

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